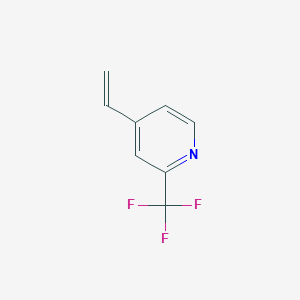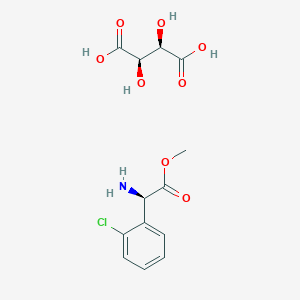
(R)-2-chlorophenylglycinemethylesterL-tartratesalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-chlorophenylglycinemethylesterL-tartratesalt is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a glycine moiety, and a methyl ester, combined with L-tartrate as a salt. Its unique structure makes it an interesting subject for research in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-chlorophenylglycinemethylesterL-tartratesalt typically involves several steps. One common method starts with the chlorination of phenylglycine to introduce the chlorine atom into the phenyl ring. This is followed by esterification to form the methyl ester. The final step involves the formation of the L-tartrate salt through a reaction with L-tartaric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
化学反応の分析
Types of Reactions
®-2-chlorophenylglycinemethylesterL-tartratesalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the phenyl ring.
科学的研究の応用
Chemistry
In chemistry, ®-2-chlorophenylglycinemethylesterL-tartratesalt is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine
In medicine, ®-2-chlorophenylglycinemethylesterL-tartratesalt has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific diseases, particularly those involving enzyme modulation.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various manufacturing processes.
作用機序
The mechanism of action of ®-2-chlorophenylglycinemethylesterL-tartratesalt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
2-chlorophenylglycine: Lacks the methyl ester and L-tartrate components.
Phenylglycinemethylester: Does not have the chlorine atom in the phenyl ring.
GlycinemethylesterL-tartratesalt: Missing the chlorophenyl group.
Uniqueness
®-2-chlorophenylglycinemethylesterL-tartratesalt is unique due to its combination of a chlorophenyl group, glycine moiety, methyl ester, and L-tartrate salt. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
特性
分子式 |
C13H16ClNO8 |
|---|---|
分子量 |
349.72 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m11/s1 |
InChIキー |
FVKGOSHITUHKGR-HQWYAZORSA-N |
異性体SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



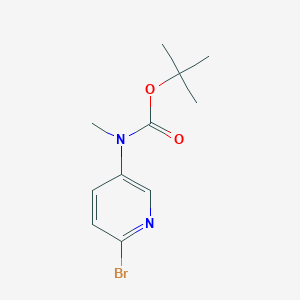
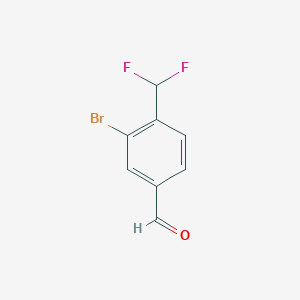

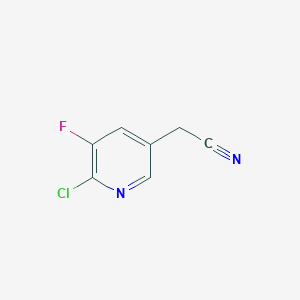

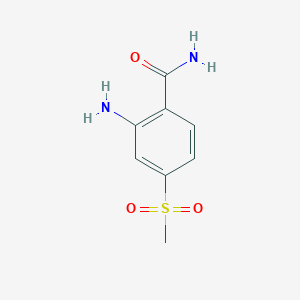



![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)

